molecular formula C20H20N2O3 B2747667 Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797593-75-9

Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2747667
CAS No.: 1797593-75-9
M. Wt: 336.391
InChI Key: SLOTVNDZWYZGCA-UHFFFAOYSA-N
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Description

Benzofuran is a compound that is ubiquitous in nature and has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a focus in the field of drug invention and development . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and contributes to its wide array of biological activities . The crystal structure of a similar compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydropyrazole-1-carbonitrile, has been reported .


Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, the crystal structure of a similar compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydropyrazole-1-carbonitrile, has been reported .

Scientific Research Applications

Synthetic Approaches and Methodologies

Benzofuran derivatives, including compounds structurally similar to Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, are often synthesized using advanced organic synthesis techniques. For instance, Luo and Naguib (2012) described a selective CB2 receptor agonist synthesized from 3-hydroxy-4-iodo benzoic acid involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction (Luo & Naguib, 2012). Similarly, other studies have focused on the synthesis of complex benzofuran derivatives using different substituents and methods, demonstrating the chemical versatility and potential of these compounds for various applications (Revathi et al., 2015), (Karthik et al., 2021).

Crystal Structure and Molecular Analysis

The crystal structure analysis of benzofuran derivatives provides insights into their molecular conformation and potential interactions. For example, Revathi et al. (2015) examined the crystal structure of a benzofuran derivative, analyzing intermolecular hydrogen bonds and molecular orientations (Revathi et al., 2015). These structural studies are crucial for understanding the molecular properties and potential applications of these compounds.

Potential Therapeutic Applications

Benzofuran derivatives have been explored for various therapeutic applications. Some studies have evaluated their potential as ligands for certain receptors, indicating possible applications in drug development. For example, Maier and Wünsch (2002) investigated spiro[[2]benzofuran-1,4‘-piperidines] for their affinity for σ1- and σ2-receptors (Maier & Wünsch, 2002). These findings suggest that benzofuran derivatives might have potential in developing treatments targeting specific receptors.

Antimicrobial and Antiproliferative Activities

Several studies have explored the antimicrobial and antiproliferative properties of benzofuran derivatives. Koca et al. (2005) synthesized benzofuran derivatives and tested them for antimicrobial activity against various microorganisms (Koca et al., 2005). Parekh et al. (2011) also reported on benzofuran derivatives' antiproliferative effects and their potential in reversing multidrug resistance in cancer cells (Parekh et al., 2011). These studies highlight the potential of benzofuran derivatives in antimicrobial and cancer research.

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-8-19(21-14)24-16-9-11-22(12-10-16)20(23)18-13-15-6-2-3-7-17(15)25-18/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOTVNDZWYZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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